

# 2-Formylnicotinic acid SMILES and InChIKey

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## Compound of Interest

Compound Name: 2-Formylnicotinic acid

CAS No.: 23590-67-2

Cat. No.: B1628616

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## Technical Guide: 2-Formylnicotinic Acid

Structural Dynamics, Synthesis, and Heterocyclic Utility

### Executive Summary

**2-Formylnicotinic acid** (2-Formylpyridine-3-carboxylic acid) is a critical bifunctional pyridine scaffold. Characterized by the adjacency of a formyl (-CHO) and a carboxyl (-COOH) group, it serves as a potent "ortho-like" electrophilic block for constructing fused heterocycles, particularly 1,8-naphthyridines and pyrido[2,3-d]pyrimidines.

For the medicinal chemist, this compound presents a specific challenge: ring-chain tautomerism. While often represented in databases as an open-chain aldehyde-acid, it predominantly exists in the solid state and in equilibrium in solution as the cyclic lactol (hydroxylactone). Understanding this equilibrium is prerequisite for accurate NMR interpretation and reactivity prediction.

### Chemical Identity & Informatics

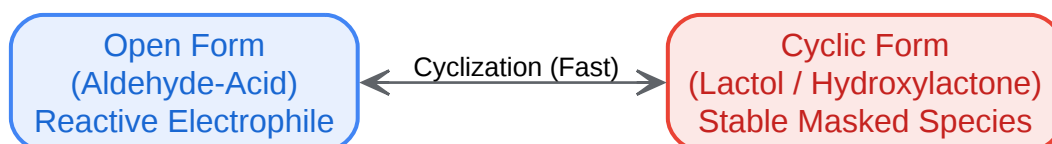
Parameter	Data
Common Name	2-Formylnicotinic acid
IUPAC Name	2-Formylpyridine-3-carboxylic acid
CAS Registry Number	23590-67-2
Molecular Formula	C
	H
	NO
Molecular Weight	151.12 g/mol
SMILES (Canonical)	<chem>O=C(O)c1cccnc1C=O</chem>
InChI String	InChI=1S/C7H5NO3/c9-4-6-5(7(10)11)2-1-3-8-6/h1-4H,(H,10,11)
InChIKey	Note: Derivative of InChI string; varies by tautomer indexing. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>

## The Tautomeric Equilibrium (Critical Insight)

Unlike simple aldehydes, **2-formylnicotinic acid** undergoes reversible intramolecular cyclization. The nucleophilic oxygen of the carboxylic acid attacks the electrophilic aldehyde carbon, forming a cyclic lactol (hydroxy-lactone).

- Open Form: Reactive aldehyde, essential for condensation reactions (e.g., Friedländer).
- Cyclic Form: Stable "masked" aldehyde, often the dominant species in solid state.

Graphviz Diagram: Tautomeric Equilibrium



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Caption: Dynamic equilibrium between the open aldehyde-acid and the cyclic furo[3,4-b]pyridin-5(7H)-one derivative.

## Synthetic Protocol

The most robust route to **2-formylnicotinic acid** is the Riley Oxidation of 2-methylnicotinic acid. This method uses Selenium Dioxide (SeO<sub>2</sub>)

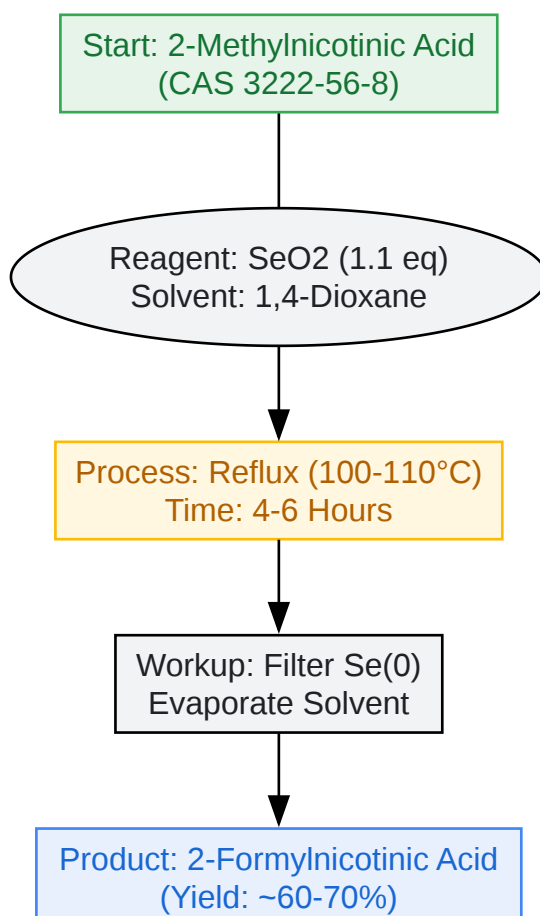
) to selectively oxidize the activated methyl group alpha to the nitrogen.

## Reaction Scheme

Precursor: 2-Methylnicotinic acid (CAS 3222-56-8) Reagent: Selenium Dioxide (SeO<sub>2</sub>)

) Solvent: 1,4-Dioxane or Xylene (high boiling point required)

Graphviz Diagram: Synthesis Workflow



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Caption: Oxidative conversion of 2-methylnicotinic acid using Selenium Dioxide.

## Step-by-Step Methodology

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Charging: Add 2-methylnicotinic acid (13.7 g, 100 mmol) and Selenium Dioxide (12.2 g, 110 mmol) to the flask.
- Solvent: Add 1,4-dioxane (100 mL). Note: Xylene can be used if higher temperatures are needed, but dioxane simplifies workup.
- Reaction: Heat the mixture to reflux (approx. 101°C) with vigorous stirring.
  - Observation: The solution will darken, and black precipitate (Selenium metal) will form as the oxidant is reduced.
  - Duration: Monitor by TLC (or LC-MS) for disappearance of starting material, typically 4–6 hours.
- Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the toxic black Selenium metal. Wash the pad with a small amount of fresh dioxane.
- Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude solid.
- Purification: Recrystallize from water or an ethanol/water mixture.
  - Purity Check: <sup>1</sup>H-NMR should show the aldehyde proton (or the corresponding lactol methine proton) distinct from the methyl precursor.

## Applications in Drug Discovery

**2-Formylnicotinic acid** is a "linchpin" intermediate. Its primary utility lies in condensation reactions where it acts as a C-C-N or C-C-C building block.

## Friedländer-Type Condensations

Reaction with

-methylene ketones or amines allows for the rapid assembly of fused polycyclic systems.

- Target: 1,8-Naphthyridines (privileged scaffold in HIV integrase inhibitors and antitumor agents).
- Mechanism: Condensation of the aldehyde with an amine, followed by cyclization with the carboxylic acid (often requiring activation or decarboxylation depending on the specific partner).

## Imidazolinone Herbicides

It is a structural analog precursor to the Imazapyr class of herbicides, which inhibit acetohydroxyacid synthase (AHAS). The pyridine-2,3-dicarboxylic acid motif is essential for binding to the enzyme's active site.

## References

- PubChem Compound Summary. **2-Formylnicotinic acid** (CAS 23590-67-2). National Center for Biotechnology Information. [[Link](#)]
- Organic Syntheses. Selenium Dioxide Oxidation: General Procedures. (Reference for the SeO<sub>2</sub> oxidation methodology applied to methyl-heterocycles). [[Link](#)]
- Journal of Organic Chemistry. Tautomerism in 2-Formylbenzoic Acids and Analogs. (Provides grounding for the lactol/aldehyde equilibrium discussion). [[Link](#)]

Disclaimer: This guide is for research purposes only. Selenium Dioxide is toxic and teratogenic; all protocols must be performed in a fume hood with appropriate PPE.

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## Sources

- 1. PubChemLite - Furo[3,4-b]pyridin-5(7h)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1h-indol-3-yl)- (C34H41N3O3) [pubchemlite.lcsb.uni.lu]
- 2. 2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Formylbutanoic acid | C5H8O3 | CID 13470445 - PubChem [pubchem.ncbi.nlm.nih.gov]
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